(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine
Description
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine is a synthetic compound that belongs to the 2C family of drugs.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-8-12(15-3)6-7-13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYKMWEBHXEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,5-dimethoxybenzaldehyde with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .
Industrial Production Methods
The use of advanced techniques such as continuous flow reactors may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce different functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.
Medicine: Explored for potential therapeutic applications, although its psychoactive nature limits its use.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine involves its interaction with various molecular targets in the body. It primarily acts on the central nervous system, where it binds to serotonin receptors, leading to altered neurotransmitter levels and psychoactive effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2C-B: Another member of the 2C family with similar psychoactive properties.
2C-I: Known for its hallucinogenic effects.
2C-E: Exhibits strong psychoactive effects and is used in research.
Uniqueness
(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine is unique due to its specific chemical structure, which imparts distinct psychoactive properties. Its combination of butan-2-yl and 2,5-dimethoxyphenyl groups differentiates it from other compounds in the 2C family .
Biological Activity
The compound (Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine , also known as a derivative of the phenethylamine class, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butan-2-yl group attached to a 2,5-dimethoxyphenyl moiety via a methylamine linkage. The presence of methoxy groups is significant for its biological activity due to their electron-donating properties, which can influence binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as a monoamine neurotransmitter modulator , potentially influencing serotonin and dopamine pathways. The exact mechanisms may include:
- Receptor Binding: The compound may bind to serotonin receptors (e.g., 5-HT receptors) and dopamine receptors (e.g., D2 receptors), modulating neurotransmission.
- Enzyme Interaction: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity: Preliminary studies suggest that the compound possesses antioxidant properties, which can mitigate oxidative stress in cellular systems.
- Antimicrobial Effects: Some derivatives of phenethylamines have shown antimicrobial activity against various bacterial strains.
- Cytotoxicity: Evaluations in cancer cell lines indicate varying degrees of cytotoxic effects, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in vitro | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated significant scavenging activity comparable to established antioxidants.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited antimicrobial properties against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate efficacy.
Case Study 3: Cytotoxic Effects on Cancer Cells
The cytotoxic effects were assessed using human cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values ranging from 10 to 20 µM, suggesting it could be a candidate for further development in anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
